Cas no 73555-16-5 (1-methoxycyclohexane-1-carbonyl chloride)

1-Methoxycyclohexane-1-carbonyl chloride is a reactive acyl chloride derivative used primarily as an intermediate in organic synthesis. Its structure, featuring a methoxy-substituted cyclohexane ring, enhances reactivity while providing steric control in nucleophilic substitution reactions. This compound is particularly valuable in the preparation of esters, amides, and other carbonyl-containing derivatives due to its high electrophilicity. The methoxy group also imparts stability to the cyclohexane backbone, making it suitable for controlled functionalization. It is commonly employed in pharmaceutical and fine chemical synthesis where precise modification of the cyclohexane scaffold is required. Proper handling under anhydrous conditions is essential due to its moisture sensitivity.
1-methoxycyclohexane-1-carbonyl chloride structure
73555-16-5 structure
Product Name:1-methoxycyclohexane-1-carbonyl chloride
CAS No:73555-16-5
MF:C8H13ClO2
MW:176.640621900558
CID:552894
PubChem ID:45081507
Update Time:2025-06-13

1-methoxycyclohexane-1-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarbonylchloride, 1-methoxy-
    • Cyclohexanecarbonyl chloride, 1-methoxy- (9CI)
    • 1-methoxycyclohexane-1-carbonyl chloride
    • methoxycyclohexane carboxylic acid chloride
    • KLAPBILIKWADSC-UHFFFAOYSA-N
    • SCHEMBL8362272
    • 73555-16-5
    • EN300-141998
    • DTXSID70664653
    • AKOS026729857
    • 1-Methoxycyclohexanecarbonyl chloride
    • 1-Methoxycyclohexanecarbonylchloride
    • Inchi: 1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3
    • InChI Key: KLAPBILIKWADSC-UHFFFAOYSA-N
    • SMILES: ClC(C1(CCCCC1)OC)=O

Computed Properties

  • Exact Mass: 176.0604073g/mol
  • Monoisotopic Mass: 176.0604073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26.3Ų

1-methoxycyclohexane-1-carbonyl chloride Pricemore >>

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1-methoxycyclohexane-1-carbonyl chloride Related Literature

Additional information on 1-methoxycyclohexane-1-carbonyl chloride

Introduction to 1-methoxycyclohexane-1-carbonyl chloride (CAS No. 73555-16-5)

1-methoxycyclohexane-1-carbonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and fine chemical synthesis. With the CAS number 73555-16-5, this compound serves as a crucial intermediate in the preparation of various biologically active molecules. Its unique structural features, comprising a cyclohexane ring substituted with a methoxy group and a carbonyl chloride functionality, make it a versatile building block for synthetic chemists.

The carbonyl chloride moiety in 1-methoxycyclohexane-1-carbonyl chloride is particularly noteworthy due to its reactivity. This group is highly electrophilic and can undergo nucleophilic addition reactions, allowing for the facile introduction of various functional groups into the molecule. Such reactivity is exploited in the synthesis of complex pharmaceuticals, where precise control over molecular architecture is essential for achieving desired biological activity.

In recent years, there has been growing interest in the development of novel synthetic methodologies that leverage the reactivity of 1-methoxycyclohexane-1-carbonyl chloride. One particularly promising area involves its use in the construction of heterocyclic compounds, which are prevalent in many therapeutic agents. Researchers have demonstrated that this compound can serve as a precursor for generating nitrogen-containing heterocycles through cycloaddition reactions or as a coupling partner in palladium-catalyzed cross-coupling processes.

The pharmaceutical industry has also explored the applications of 1-methoxycyclohexane-1-carbonyl chloride in the synthesis of protease inhibitors and other enzyme-targeting molecules. The cyclohexane ring provides a rigid scaffold that can be modified to mimic natural substrates or transition states, while the methoxy and carbonyl chloride groups offer opportunities for further functionalization. This has led to several patents and publications detailing novel drug candidates derived from this intermediate.

Another emerging application of 1-methoxycyclohexane-1-carbonyl chloride lies in materials science. Specifically, its ability to undergo polymerization reactions has been investigated for the development of advanced coatings and adhesives. The incorporation of this compound into polymer backbones can enhance thermal stability and mechanical properties, making it valuable for high-performance applications.

From a synthetic chemistry perspective, 1-methoxycyclohexane-1-carbonyl chloride offers several advantages over traditional reagents. Its relatively high atom economy and mild reaction conditions make it an attractive choice for large-scale production. Additionally, its compatibility with various solvents and catalysts broadens its utility across different synthetic pathways.

The safety profile of 1-methoxycyclohexane-1-carbonyl chloride is another critical consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through the use of appropriate personal protective equipment.

In conclusion, 1-methoxycyclohexane-1-carbonyl chloride (CAS No. 73555-16-5) is a multifaceted compound with significant potential in pharmaceutical synthesis, materials science, and industrial applications. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to develop novel molecules with tailored properties. As research continues to uncover new applications for this intermediate, its importance in modern chemistry is likely to grow even further.

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